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tert-Butyl-d9 4-Nitrophenyl

Carbonate

CAS No.: 1190006-35-9

Cat. No.: B563325

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Machinery with
Precision
Targeted proteomics has emerged as a powerful discipline in biological research and drug

development, enabling the precise quantification of specific proteins within complex biological

mixtures.[1] Unlike global or "shotgun" proteomics, which aims to identify as many proteins as

possible, targeted proteomics focuses on a predefined set of proteins, offering enhanced

sensitivity, specificity, and quantitative accuracy. This focused approach is invaluable for

validating biomarker candidates, elucidating signaling pathways, and understanding the

mechanism of action of therapeutic agents.[1]

A cornerstone of quantitative proteomics is the use of stable isotope labeling, a technique that

allows for the differential mass-tagging of proteins or peptides from different samples.[1] This

mass difference enables the relative or absolute quantification of protein abundance through

mass spectrometry. tert-Butyl-d9 4-nitrophenyl carbonate is a specialized chemical tool
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designed for this purpose, offering a unique combination of reactivity and a distinct isotopic

signature for robust and reliable protein quantification.

The Reagent: tert-Butyl-d9 4-Nitrophenyl Carbonate
Chemical Structure and Properties:

Synonym: tert-butyl 4-nitrophenyl carbonate d9

CAS Number: 1190006-35-9

Molecular Formula: C₁₁H₄D₉NO₅

Molecular Weight: 248.28 g/mol

This reagent consists of a tert-butyl group heavily labeled with nine deuterium atoms (d9),

linked to a 4-nitrophenyl carbonate. The 4-nitrophenyl group is an excellent leaving group,

facilitating the reaction with nucleophilic groups on proteins.[2] The deuterated tert-butyl group

provides a stable, non-radioactive isotopic label that is readily detected by mass spectrometry.

Mechanism of Action: Amine-Reactive Labeling
The primary mode of action of tert-Butyl-d9 4-nitrophenyl carbonate is its reaction with

primary amine groups present in proteins. These include the N-terminal alpha-amine of the

polypeptide chain and the epsilon-amine of lysine residues. The reaction is a nucleophilic acyl

substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the

carbonate. This results in the formation of a stable carbamate linkage and the release of 4-

nitrophenol.

The reaction proceeds via a stepwise mechanism, often involving a zwitterionic tetrahedral

intermediate.[3][4] The rate and efficiency of the reaction are influenced by factors such as pH

and the basicity of the amine.

Advantages of Deuterated Labeling in Targeted
Proteomics
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The use of deuterated internal standards is a well-established practice in mass spectrometry

for achieving high accuracy and precision. tert-Butyl-d9 4-nitrophenyl carbonate brings

these advantages to targeted proteomics:

Minimal Isotopic Effect: Deuterium is chemically similar to hydrogen, ensuring that the

labeled protein or peptide behaves almost identically to its unlabeled counterpart during

chromatographic separation.

Clear Mass Shift: The incorporation of a tert-butyl-d9 group results in a distinct mass

increase of 9 Da for each labeled amine. This clear mass difference allows for the

unambiguous differentiation of labeled and unlabeled peptides in the mass spectrometer.

High Isotopic Purity: Commercially available deuterated reagents typically have high isotopic

enrichment, minimizing interference from naturally occurring isotopes.

Cost-Effective: Deuterium labeling can be a more economical option compared to labeling

with heavier isotopes like ¹³C or ¹⁵N.

Experimental Workflow for Targeted Proteomics
The following diagram illustrates a typical workflow for a targeted proteomics experiment using

tert-Butyl-d9 4-nitrophenyl carbonate for relative quantification.
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Caption: Workflow for relative protein quantification using isotopic labeling.
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Detailed Protocol: Protein Labeling with tert-Butyl-
d9 4-Nitrophenyl Carbonate
This protocol provides a general guideline for labeling proteins with tert-Butyl-d9 4-
nitrophenyl carbonate. Optimization may be required for specific protein samples and

experimental goals.

Materials:

Protein extract in a suitable buffer (e.g., 50 mM HEPES, pH 8.5)

tert-Butyl-d9 4-nitrophenyl carbonate (Heavy label)

tert-Butyl 4-nitrophenyl carbonate (Light label, for control)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Reducing agent (e.g., dithiothreitol - DTT)

Alkylating agent (e.g., iodoacetamide - IAA)

Trypsin (mass spectrometry grade)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

Desalting columns

Procedure:

Protein Solubilization and Reduction:

Ensure the protein sample is in a buffer free of primary amines (e.g., Tris).

Add DTT to a final concentration of 5 mM to reduce disulfide bonds.

Incubate at 56°C for 30 minutes.

Alkylation:
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Cool the sample to room temperature.

Add IAA to a final concentration of 15 mM to alkylate free cysteine residues.

Incubate in the dark at room temperature for 30 minutes.

Labeling Reagent Preparation:

Prepare a stock solution of tert-Butyl-d9 4-nitrophenyl carbonate (and the light version

for the control sample) in anhydrous DMF or DMSO. A typical concentration is 100 mM.

Prepare this solution fresh before use.

Protein Labeling:

Adjust the pH of the protein solution to 8.0-8.5, if necessary.

Add the labeling reagent to the protein solution. The optimal molar excess of the reagent

over the protein amount needs to be determined empirically, but a 10 to 20-fold molar

excess is a good starting point.

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

Quenching the Reaction:

Add the quenching solution to a final concentration of 50 mM to consume any unreacted

labeling reagent.

Incubate for 15 minutes at room temperature.

Sample Combination and Protein Precipitation:

Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio based on the initial

protein amount.

Precipitate the combined protein sample using a method such as acetone or

trichloroacetic acid (TCA) precipitation to remove interfering substances.

Proteolytic Digestion:
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Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio.

Incubate overnight at 37°C.

Sample Cleanup:

Desalt the peptide mixture using a C18 desalting column to remove salts and other

contaminants before LC-MS/MS analysis.

Data Analysis and Interpretation
Following LC-MS/MS analysis, the data is processed using specialized software. The key steps

include:

Peptide Identification: The MS/MS spectra are searched against a protein database to

identify the peptide sequences.

Feature Detection: The software identifies pairs of peptide ions that are separated by the

mass difference corresponding to the isotopic label (9 Da for each labeled site).

Quantification: The relative abundance of a peptide in the two samples is determined by

comparing the peak areas or intensities of the "light" and "heavy" isotopic forms.

The following table summarizes the expected mass shifts for labeled peptides.

Labeled Site Isotopic Label Mass Shift (Da)

Peptide N-terminus tert-Butyl-d9 +9

Lysine Side Chain tert-Butyl-d9 +9

Peptide with one Lysine tert-Butyl-d9 +18

Troubleshooting
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Problem Possible Cause Suggested Solution

Low Labeling Efficiency

Suboptimal pH; Inactive

reagent; Presence of primary

amines in the buffer.

Ensure pH is between 8.0-8.5;

Prepare fresh reagent solution;

Use an amine-free buffer.

Incomplete Digestion
Inactive trypsin; Incorrect

trypsin-to-protein ratio.

Use fresh, high-quality trypsin;

Optimize the enzyme-to-

substrate ratio.

Poor Quantification
Unequal sample mixing;

Incomplete labeling.

Ensure accurate protein

quantification before mixing;

Optimize the labeling reaction

conditions.

Conclusion
tert-Butyl-d9 4-nitrophenyl carbonate is a valuable tool for researchers conducting targeted

proteomics studies. Its amine-reactive nature, coupled with the clear and stable isotopic

signature of the tert-butyl-d9 group, allows for accurate and reliable relative quantification of

proteins. By following a well-defined experimental workflow and data analysis pipeline, this

reagent can provide critical insights into complex biological systems, aiding in biomarker

discovery and the development of new therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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